molecular formula C10H16O4 B155390 Dimethyl cis-1,2-Cyclohexanedicarboxylate CAS No. 1687-29-2

Dimethyl cis-1,2-Cyclohexanedicarboxylate

Cat. No.: B155390
CAS No.: 1687-29-2
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-OCAPTIKFSA-N
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Description

Dimethyl cis-1,2-Cyclohexanedicarboxylate is an organic compound with the molecular formula C10H16O4. It is a colorless to almost colorless clear liquid with a sweet fragrance. This compound is primarily used in the plastics industry as a plasticizer and in the preparation of polyester fibers, coatings, and inks .

Scientific Research Applications

Dimethyl cis-1,2-Cyclohexanedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Dimethyl cis-1,2-Cyclohexanedicarboxylate is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

While specific safety and hazard information for Dimethyl cis-1,2-Cyclohexanedicarboxylate was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures .

Preparation Methods

Dimethyl cis-1,2-Cyclohexanedicarboxylate can be synthesized through the esterification of cis-1,2-Cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl cis-1,2-Cyclohexanedicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dimethyl cis-1,2-Cyclohexanedicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific cis configuration, which influences its solubility, reactivity, and effectiveness as a plasticizer.

Properties

IUPAC Name

dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-29-2
Record name rel-1,2-Dimethyl (1S,2R)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-dimethyl ester, (1S,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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